N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 863669-04-9
VCID: VC7643889
InChI: InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)
SMILES: C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N
Molecular Formula: C13H18N4O3
Molecular Weight: 278.312

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide

CAS No.: 863669-04-9

Cat. No.: VC7643889

Molecular Formula: C13H18N4O3

Molecular Weight: 278.312

* For research use only. Not for human or veterinary use.

N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide - 863669-04-9

Specification

CAS No. 863669-04-9
Molecular Formula C13H18N4O3
Molecular Weight 278.312
IUPAC Name N-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]-2-morpholin-4-ylacetamide
Standard InChI InChI=1S/C13H18N4O3/c14-13(16-19)10-2-1-3-11(8-10)15-12(18)9-17-4-6-20-7-5-17/h1-3,8,19H,4-7,9H2,(H2,14,16)(H,15,18)
Standard InChI Key IAAQXEXNTWTPMT-UHFFFAOYSA-N
SMILES C1COCCN1CC(=O)NC2=CC=CC(=C2)C(=NO)N

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

  • Phenyl core: A benzene ring substituted at the 3-position with an N'-hydroxycarbamimidoyl group (-C(=NH)NOH).

  • Acetamide backbone: A carbonyl-linked amine group bonded to the phenyl ring.

  • Morpholine substituent: A saturated six-membered ring containing one oxygen and three nitrogen atoms, attached to the acetamide’s α-carbon .

The hydroxycarbamimidoyl group is a tautomeric system capable of existing in both imino-oxime (C=N-OH) and hydroxyamidine (C(-NH₂)=N-OH) forms, which may influence its reactivity and binding interactions. The morpholine ring enhances solubility in aqueous and organic media due to its polar oxygen atom and conformational flexibility .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number793727-57-8
Molecular FormulaC₁₃H₁₈N₄O₃
Molecular Weight278.31 g/mol
IUPAC NameN-[3-(N'-Hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide
Key Functional GroupsHydroxycarbamimidoyl, acetamide, morpholine

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, the synthesis likely involves sequential functionalization of a phenylacetamide precursor:

  • Introduction of the hydroxycarbamimidoyl group: Reaction of 3-aminophenylacetamide with hydroxylamine under basic conditions, forming the N'-hydroxycarbamimidoyl substituent .

  • Morpholine incorporation: Alkylation or acylation of the acetamide’s α-position with morpholine, typically using coupling agents like EDCI or HOBt in anhydrous solvents .

Critical parameters include:

  • Temperature: Reactions often proceed at 60–90°C to optimize kinetics without decomposition .

  • pH control: Basic conditions (pH 8–10) stabilize the hydroxylamine intermediate.

  • Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsPurpose
1NH₂OH·HCl, NaHCO₃, DMF, 70°C, 18hHydroxycarbamimidoyl installation
2Morpholine, EDCI, CH₂Cl₂, rt, 24hMorpholine coupling

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be soluble in DMSO (>50 mg/mL) and methanol (~10–20 mg/mL) but poorly soluble in water (<1 mg/mL) due to the morpholine’s moderate polarity .

  • Stability: Likely stable at room temperature under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions, particularly at the acetamide bond.

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N-H stretch (~3300 cm⁻¹), C=O stretch (~1650 cm⁻¹), and morpholine C-O-C asymmetric stretch (~1120 cm⁻¹).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 2.4–3.8 ppm (morpholine protons), δ 6.7–7.5 ppm (aromatic protons), δ 8.1 ppm (N-H) .

Challenges and Future Directions

Optimization Needs

  • Bioavailability: The compound’s logP (~1.5) suggests moderate lipophilicity, which may limit blood-brain barrier penetration .

  • Toxicity: Hydroxycarbamimidoyl groups can generate reactive nitrogen species, necessitating toxicity profiling.

Research Priorities

  • In vitro screening: Prioritize assays against kinase families (e.g., EGFR, VEGFR) and microbial panels.

  • Structural analogs: Explore substitutions on the phenyl ring to enhance selectivity.

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